![molecular formula C22H26N2O4 B3016485 3-(4-methoxyphenyl)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)propanamide CAS No. 954010-38-9](/img/structure/B3016485.png)
3-(4-methoxyphenyl)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)propanamide
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Description
The compound "3-(4-methoxyphenyl)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)propanamide" is a chemical entity that has not been directly studied in the provided papers. However, related compounds with methoxyphenyl groups and propanamide structures have been investigated for various properties and activities, including polarographic behavior, stereochemical and electronic interactions, antioxidant and anticancer activities, and crystal structures .
Synthesis Analysis
The synthesis of related compounds often involves the reaction of substituted phenyl groups with propanamide or hydrazide derivatives. For instance, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide were synthesized and characterized by spectroscopic techniques, including IR, 1H-, 13C-NMR spectroscopy, and mass spectrometry . Similarly, the synthesis of 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one was achieved using 4-methoxy-2-hydroxyacetophenone and 4-ethylbenzaldehyde solutions, with characterization confirmed by X-ray diffraction studies .
Molecular Structure Analysis
The molecular structures of related compounds have been elucidated using various spectroscopic methods and X-ray diffraction analysis. For example, the crystal structure of a synthesized compound with a methoxyphenyl group was determined, revealing a dimeric nature and crystallization in the triclinic crystal class . Additionally, the stereochemical and electronic interactions of N-methoxy-N-methyl-2-[(4′-substituted)phenylsulfinyl]propanamides were studied, showing the existence of diastereomers and their conformations .
Chemical Reactions Analysis
The polarographic behavior of N-oxygenated products of a related compound was studied, indicating anodic and cathodic behavior for hydroxylamines and only cathodic waves for oximes. The mechanism of oxidation and reduction processes was investigated, providing insights into the electrochemical properties of these compounds . The chemical reactivity of such compounds can be inferred to involve redox processes, which may be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been assessed through various analytical techniques. The antioxidant activity of certain derivatives was screened by the DPPH radical scavenging method, and some compounds showed higher activity than ascorbic acid . The anticancer activity was also evaluated using the MTT assay against different cancer cell lines, identifying compounds with significant cytotoxicity . The electronic and stereochemical properties of other derivatives were analyzed using IR spectroscopy and computational methods, revealing the influence of substituents on the molecular conformation and stability .
Scientific Research Applications
Antioxidant and Anticancer Activity
- Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, including those bearing various functional moieties, have shown significant antioxidant activity, surpassing that of well-known antioxidants like ascorbic acid. These compounds have also demonstrated cytotoxicity against specific cancer cell lines, suggesting their potential in anticancer therapy (Tumosienė et al., 2020).
Antimicrobial Properties
- A study on the stem of Capsicum annuum identified several amide compounds, including derivatives with methoxyphenyl groups. These findings suggest the potential for developing antimicrobial agents from structurally similar compounds (Chung-Yi Chen, Y. Yeh, & Woei-Ling Yang, 2011).
Antifungal and Antibacterial Activities
- Secondary metabolites from the endophytic Botryosphaeria dothidea of Melia azedarach, including compounds with methoxy groups, showed significant antifungal and antibacterial activities. This highlights the potential application of similar compounds in combating microbial infections (Jian Xiao et al., 2014).
properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-27-19-10-7-17(8-11-19)9-12-21(25)23-15-22(26)24-13-14-28-20(16-24)18-5-3-2-4-6-18/h2-8,10-11,20H,9,12-16H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIQCFOFVQTIEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)propanamide |
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